4-Azido-d-homoalanine
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Overview
Description
4-Azido-D-homoalanine, also known as ®-2-Amino-4-azidobutanoic acid hydrochloride, is a type of D-amino acid . It is used in the field of peptide synthesis . This compound can be fed to bacterial cells and incorporated into cell walls . It can also be used to generate L-RNA aptamers for the corresponding L-amino acid .
Molecular Structure Analysis
The empirical formula of 4-Azido-D-homoalanine is C4H8N4O2 · HCl, and its molecular weight is 180.59 .
Chemical Reactions Analysis
4-Azido-D-homoalanine is suitable for solution phase peptide synthesis . It can be incorporated into several model tripeptides, and a new elimination product of the azido moiety can be observed upon conditions of prolonged couplings .
Physical And Chemical Properties Analysis
4-Azido-D-homoalanine is a solid compound . It is available only in the USA and should be stored at a temperature between 2-8°C .
Scientific Research Applications
Click Chemistry and Protein Functionalization
4-Azido-D-homoalanine is a clickable unnatural amino acid. Researchers use it for site-specific protein labeling and functionalization. The azide group in 4-Azido-D-homoalanine can be selectively modified using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This technique allows precise attachment of diverse probes or molecules to specific protein positions, enabling detailed studies of protein function and interactions.
Protein Engineering and Structure-Function Analysis
By incorporating 4-Azido-D-homoalanine into recombinant proteins, scientists can engineer proteins with unique properties. This method expands the chemical diversity of amino acids within proteins, providing opportunities for subsequent chemical reactions. Researchers have explored various analogs of 4-Azido-D-homoalanine to study protein structure, function, and stability .
Mechanism of Action
Target of Action
4-Azido-d-homoalanine is a type of unnatural D-amino acid . Its primary targets are bacterial cells, where it can be incorporated into cell walls . This incorporation is a key aspect of its function and forms the basis for its interaction with its targets.
Mode of Action
The compound interacts with its targets by being fed to bacterial cells . Once inside the cells, it incorporates into the cell walls
Result of Action
The molecular and cellular effects of 4-Azido-d-homoalanine’s action primarily involve changes to the bacterial cell walls due to its incorporation
Safety and Hazards
Future Directions
The rise of CuI-catalyzed click chemistry has increased the demand for azido and alkyne derivatives of amino acids as precursors for the synthesis of clicked peptides . Therefore, the possibility of in-house preparation of a set of five Fmoc azido amino acids was investigated . The hope is that the detailed synthetic protocols will inspire some peptide chemists to prepare these Fmoc azido acids in their laboratories and assist them in avoiding the extensive costs of azidopeptide syntheses .
properties
IUPAC Name |
(2R)-2-amino-4-azidobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWQLZWAZSJGLY-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=[N+]=[N-])[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-d-homoalanine |
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